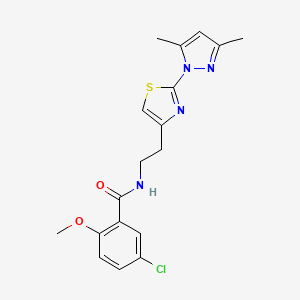

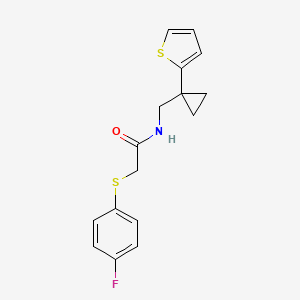

![molecular formula C20H18N2O3S2 B2527806 N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-3-(phenylsulfonyl)propanamide CAS No. 868675-82-5](/img/structure/B2527806.png)

N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-3-(phenylsulfonyl)propanamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-3-(phenylsulfonyl)propanamide" is a derivative of thiazole, a heterocyclic compound that contains both sulfur and nitrogen within its ring structure. This compound is structurally related to various pharmacologically active compounds that have been synthesized and evaluated for their biological activities, such as antihyperglycemic, antitumor, and antimicrobial properties.

Synthesis Analysis

The synthesis of related thiazole derivatives has been reported in the literature. For instance, novel thiazolidinediones with sulfonyl groups have been prepared and evaluated as antihyperglycemic agents . Similarly, the synthesis of 3-methyl-2-(4-substituted phenyl)-4,5-dihydronaphtho[1,2-c]pyrazoles has been described, which showed promising in vitro antitumor activity . The synthesis of 5-alkyl-2(5H)-furanones from N-phenyl-3-(phenylsulfonyl)propanamide dianions has also been reported, demonstrating the versatility of phenylsulfonylpropanamide derivatives in organic synthesis . Additionally, a novel synthesis route for benzo[d]-1,2-thiazole-1,1-dioxide derivatives via directed lithiation of dimethyl-N-(phenylsulfonyl)-propanamides has been presented .

Molecular Structure Analysis

The molecular structure of thiazole derivatives can be complex, and their conformational features are often determined using techniques such as NMR, IR spectroscopy, mass spectrometry, and X-ray crystallography. For example, a single crystal X-ray study of a related compound, N-(1,3-benzothiazol-2-yl)-2-[3,4-dihydroisoquinolin-2(1H)-yl]ethanamide, was conducted to determine its conformational features .

Chemical Reactions Analysis

The reactivity of thiazole derivatives can be manipulated through various chemical reactions. The dianions of N-monosubstituted-3-(phenylsulfonyl)propanamides, for instance, have been used as reagents for the synthesis of furanones, showcasing the potential for diverse chemical transformations . The directed lithiation of propanamide derivatives followed by cyclization and quenching with electrophiles is another example of the chemical reactions that can be employed to synthesize thiazole-related compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives are influenced by their structural characteristics. The compounds synthesized in the studies mentioned have been characterized by various spectroscopic methods to determine their physicochemical parameters . These properties are crucial for understanding the biological activity of the compounds, as they can affect solubility, stability, and interaction with biological targets.

科学的研究の応用

Sulfonamides in Drug Development

Sulfonamides are a pivotal moiety in many clinically used drugs, spanning from diuretics and carbonic anhydrase inhibitors (CAIs) to antiepileptics and antipsychotics. Recent patents have focused on novel sulfonamide CAIs for antiglaucoma treatments and antitumor agents targeting tumor-associated carbonic anhydrase isoforms IX/XII. This highlights the ongoing research into sulfonamides for selective drug development in areas like glaucoma and cancer therapy (Carta, Scozzafava, & Supuran, 2012).

作用機序

Target of Action

The primary targets of 3-(benzenesulfonyl)-N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}propanamide are bacterial cells. This compound has been synthesized as a hybrid antimicrobial that combines the effect of two or more agents .

Mode of Action

This compound interacts with its targets by penetrating bacterial cells. It is used in conjunction with a cell-penetrating peptide called octaarginine . The interaction of the compound with its targets results in potent antibacterial activity against both Gram-negative and Gram-positive bacteria .

Biochemical Pathways

The affected pathways and their downstream effects are related to the antibacterial activity of the compound. The compound, in complex with the cell-penetrating peptide octaarginine, displays faster killing-kinetics towards bacterial cells and creates pores in the bacterial cell membranes .

Pharmacokinetics

The compound’s potent antibacterial activity suggests that it is likely to have favorable pharmacokinetic properties .

Result of Action

The molecular and cellular effects of the compound’s action include potent antibacterial activity against both Gram-negative and Gram-positive bacteria. Compounds with certain substitutions exhibit attractive antibacterial activity against multiple strains . The compound also shows negligible haemolytic activity towards human red blood cells .

特性

IUPAC Name |

3-(benzenesulfonyl)-N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N2O3S2/c23-18(12-13-27(24,25)15-7-2-1-3-8-15)21-20-22-19-16-9-5-4-6-14(16)10-11-17(19)26-20/h1-9H,10-13H2,(H,21,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUVPUUQOVTXCGK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C3=CC=CC=C31)N=C(S2)NC(=O)CCS(=O)(=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[2-chloro-6-(1H-imidazol-1-yl)phenyl]methanamine](/img/structure/B2527726.png)

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3-(phenylthio)propanamide](/img/structure/B2527729.png)

![N-([2,3'-bipyridin]-4-ylmethyl)-1-(4-fluorophenyl)cyclopropanecarboxamide](/img/structure/B2527733.png)

![N-(5-chloro-2,4-dimethoxyphenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2527737.png)

![Ethyl 2-[2-[(4-fluorobenzoyl)carbamothioylamino]-1,3-thiazol-4-yl]acetate](/img/structure/B2527738.png)

![4-(Benzo[c][1,2,5]thiadiazole-5-carbonyl)piperazin-2-one](/img/structure/B2527741.png)

![4-(4-Benzylpiperazin-1-yl)-5-(4-chlorophenyl)-6-methylthieno[2,3-d]pyrimidine](/img/structure/B2527742.png)